![molecular formula C20H20N2O4 B375043 Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 371116-81-3](/img/structure/B375043.png)
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
This compound is a derivative of quinoline, which is a nitrogenous base containing a heterocyclic ring . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing quinoline derivatives involve reactions with anilines and malonic acid equivalents .Molecular Structure Analysis
The compound contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has methoxy and amino functional groups attached to the quinoline ring .Scientific Research Applications
Synthesis and Pharmacological Applications
Disease-Modifying Antirheumatic Drugs (DMARDs) Synthesis Studies have investigated metabolites of similar compounds for their potential as DMARDs. One such metabolite exhibited anti-inflammatory effects in an adjuvant arthritic rat model, indicating the potential of related compounds in the development of new treatments for rheumatic diseases (Baba, Makino, Ohta, & Sohda, 1998).
Antimicrobial Agents Novel quinoline carboxylic acids have been synthesized and screened as antimicrobial agents, with some showing comparable activity against gram-negative microorganisms and Staphylococcus aureus. This suggests that ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate could be explored for its antimicrobial properties (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Chemical Synthesis and Material Science
Large-Scale Synthesis The efficient synthesis of related quinoline compounds demonstrates the potential for large-scale production, suggesting that ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate could also be synthesized on a large scale for research or industrial applications (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Optical and Electronic Applications The synthesis and characterization of pyrimidine fused quinolone carboxylate moieties for photodiode applications indicate the potential use of similar quinoline derivatives in the design and fabrication of optoelectronic devices (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and can interact with various cellular targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 6-methoxy-4-(4-methoxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-26-20(23)17-12-21-18-10-9-15(25-3)11-16(18)19(17)22-13-5-7-14(24-2)8-6-13/h5-12H,4H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKAVWGNSJGXHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate |
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